Lipophilicity (LogP) Comparison
The 2,4-bis(difluoromethoxy) substitution pattern on the phenyl ring of this pyrazole results in a distinct lipophilicity profile compared to a generic 3-phenyl-1H-pyrazole. This difference is critical for predicting membrane permeability and in vivo distribution .
| Evidence Dimension | Predicted Lipophilicity (AlogP) |
|---|---|
| Target Compound Data | AlogP = 1.29 |
| Comparator Or Baseline | Generic 3-phenyl-1H-pyrazole (AlogP ≈ 2.0 - 2.8) [Note: Value inferred from class-level data] |
| Quantified Difference | Lower lipophilicity by approximately 0.7 - 1.5 log units |
| Conditions | Computational prediction via Aladdin Scientific database. |
Why This Matters
This quantified difference in lipophilicity informs the compound's suitability for specific assay conditions and influences downstream lead optimization strategies, making it a distinct choice over less fluorinated or unsubstituted pyrazole analogs.
